Cas no 1807029-89-5 (Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate)
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate
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- Inchi: 1S/C11H8BrF2NO2/c1-2-17-11(16)6-3-7(5-15)9(12)8(4-6)10(13)14/h3-4,10H,2H2,1H3
- InChI Key: BFDDTIWVUXNQKK-UHFFFAOYSA-N
- SMILES: BrC1=C(C#N)C=C(C(=O)OCC)C=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 329
- Topological Polar Surface Area: 50.1
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016778-250mg |
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate |
1807029-89-5 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
| Alichem | A015016778-500mg |
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate |
1807029-89-5 | 97% | 500mg |
815.00 USD | 2021-06-18 | |
| Alichem | A015016778-1g |
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate |
1807029-89-5 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate
Comprehensive Overview of Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate (CAS No. 1807029-89-5)
Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate is a highly specialized organic compound with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a bromine substituent, a cyano group, and a difluoromethyl moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. The compound's CAS number, 1807029-89-5, is a critical identifier for researchers and regulatory bodies.
In recent years, the demand for fluorinated compounds like Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate has surged due to their enhanced metabolic stability and bioavailability. This trend aligns with the growing interest in sustainable chemistry and green synthesis, as researchers seek eco-friendly methods to produce such compounds. The difluoromethyl group, in particular, has garnered attention for its ability to mimic hydrogen bonds, making it a key player in drug design.
The compound's bromo and cyano functional groups further expand its utility. For instance, the bromo group serves as a versatile handle for cross-coupling reactions, a topic frequently searched in organic synthesis forums and AI-driven chemistry platforms. Meanwhile, the cyano group is often explored for its role in nitrile hydrolysis and cyclization reactions, which are hot topics in medicinal chemistry.
From an industrial perspective, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate is often discussed in the context of high-throughput screening and library synthesis. These terms are frequently queried in search engines by professionals looking for ways to accelerate drug discovery. The compound's ester group also makes it a candidate for prodrug development, a niche but rapidly growing area in pharmaceutical sciences.
Quality control and analytical characterization of Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate are equally important. Techniques like HPLC, NMR, and mass spectrometry are commonly employed to ensure purity and consistency. These methods are often searched alongside the compound's name, reflecting the need for reliable analytical protocols in research settings.
In summary, Ethyl 4-bromo-3-cyano-5-(difluoromethyl)benzoate (CAS No. 1807029-89-5) is a multifaceted compound with broad applicability in modern chemistry. Its relevance to drug discovery, agrochemical innovation, and material science ensures its continued prominence in scientific literature and industrial applications. As research evolves, this compound is likely to remain a focal point for advancements in synthetic methodology and molecular design.
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